molecular formula C22H12N4O B10882701 3-(4-Quinoxalin-2-yl-phenoxy)-phthalonitrile

3-(4-Quinoxalin-2-yl-phenoxy)-phthalonitrile

Cat. No.: B10882701
M. Wt: 348.4 g/mol
InChI Key: GLLFEAPFZDFJFF-UHFFFAOYSA-N
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Description

2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound featuring a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting from quinoxaline derivatives. One common method involves the use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is known for its efficiency and environmentally benign conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is unique due to its dual cyano groups and quinoxaline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C22H12N4O

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H12N4O/c23-12-16-4-3-7-22(18(16)13-24)27-17-10-8-15(9-11-17)21-14-25-19-5-1-2-6-20(19)26-21/h1-11,14H

InChI Key

GLLFEAPFZDFJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=CC(=C4C#N)C#N

Origin of Product

United States

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